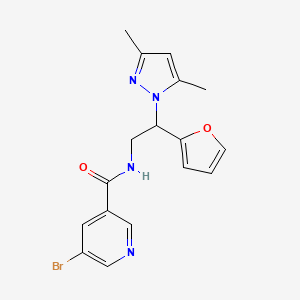
5-bromo-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)nicotinamide is a useful research compound. Its molecular formula is C17H17BrN4O2 and its molecular weight is 389.253. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5-bromo-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)nicotinamide is a novel compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C17H17BrN6O2 with a molecular weight of approximately 417.3 g/mol. It features a bromo group, a furan ring, and a pyrazole moiety, which are critical for its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C17H17BrN6O2 |
| Molecular Weight | 417.3 g/mol |
| CAS Number | 1351596-14-9 |
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit diverse biological activities, including:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit the proliferation of various cancer cell lines, including MCF-7 and A549. The mechanism often involves apoptosis induction and inhibition of specific signaling pathways.
- Antimicrobial Properties : The compound has shown potential against various bacterial strains, likely due to its ability to interfere with bacterial enzyme functions.
- Anti-inflammatory Effects : Some studies indicate that it may reduce inflammation by modulating cytokine production.
The biological activity of this compound is mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer cell metabolism.
- Receptor Interaction : It can bind to specific receptors, modulating their activity and influencing cellular responses.
- Oxidative Stress Modulation : By acting as an antioxidant, it may help in reducing oxidative stress in cells.
Anticancer Efficacy
A study evaluated the anticancer potential of various derivatives of nicotinamide compounds, including our compound of interest. The results indicated an IC50 value comparable to standard chemotherapeutics like doxorubicin for several derivatives. Notably, the compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value around 22 µM .
Antimicrobial Activity
In vitro assays demonstrated that the compound effectively inhibited the growth of several pathogenic bacteria. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-bromo-N-(5-methylthiazol-2-yl)furan-2-carboxamide | Thiazole instead of pyrazole | Antibacterial |
| 5-bromo-N-(3-methylpyridinyl)furan-2-carboxamide | Pyridine instead of pyrazole | Antitumor |
| 5-bromo-N-(4-methylphenyl)furan-2-carboxamide | Phenyl instead of heterocycles | Anti-inflammatory |
This table highlights how variations in structure influence biological activity and pharmacological profiles.
Propriétés
IUPAC Name |
5-bromo-N-[2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN4O2/c1-11-6-12(2)22(21-11)15(16-4-3-5-24-16)10-20-17(23)13-7-14(18)9-19-8-13/h3-9,15H,10H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEHZDQJKGRULI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)C2=CC(=CN=C2)Br)C3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














